Methyl 4-isopropyl-3-(methylsulfonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methylsulfonyl-4-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-8(2)10-6-5-9(12(13)16-3)7-11(10)17(4,14)15/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPANMKZJPQXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455900 | |
| Record name | Methyl-3-methylsulfonyl-4-isopropyl-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176107-23-6 | |
| Record name | Methyl-3-methylsulfonyl-4-isopropyl-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate typically involves the esterification of 4-isopropyl-3-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-isopropyl-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted benzoates.
Scientific Research Applications
Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It has the chemical formula C₁₂H₁₆O₄S and a molecular weight of 256.32 g/mol . The compound features a benzoate structure with isopropyl and methylsulfonyl groups, enhancing its solubility and reactivity.
Scientific Research Applications
This compound is mainly employed in research settings.
Chemistry: It serves as a building block in synthesizing complex organic molecules.
Biology: It is used in studying enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in developing new materials and chemical processes.
Preparation Methods
Synthetic Routes: this compound is synthesized through the esterification of 4-isopropyl-3-(methylsulfonyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion.
Industrial Production: Industrial production involves continuous flow reactors for better control, higher yields, and reduced production times. Automated systems minimize human error and ensure consistent product quality.
This compound is of interest in medicinal chemistry and pharmacology because of its unique structural features and potential biological activities.
Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity and has been investigated for its potential to inhibit various microbial pathogens, including bacteria and fungi. Compounds with similar structures can modulate microbial activity, either enhancing or inhibiting growth, depending on their concentration and the specific microorganisms involved.
Mechanism of Action
The mechanism of action of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness lies in its methylsulfonyl and isopropyl substituents. Below is a comparative analysis with structurally related benzoates:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Methyl benzoate | C₈H₈O₂ | 136.15 | None | Ester |
| Methyl 2-methylbenzoate | C₉H₁₀O₂ | 150.18 | 2-methyl | Ester, alkyl |
| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.18 | 3-methoxy | Ester, ether |
| Methyl 2-nitrobenzoate | C₈H₇NO₄ | 181.15 | 2-nitro | Ester, nitro |
| Target compound | C₁₂H₁₆O₄S | 256.32 | 3-methylsulfonyl, 4-isopropyl | Ester, sulfonyl, branched alkyl |
Key Observations :
Physicochemical Properties
- Solubility: The sulfonyl group enhances polarity, likely increasing water solubility relative to non-polar analogs like methyl benzoate. However, the isopropyl group may offset this by introducing hydrophobicity.
- Stability : While methyl benzoate and ethyl benzoate are stable at room temperature, the target compound’s recommended storage at 2–8°C suggests higher susceptibility to degradation .
Industrial Relevance
While alkyl benzoates like methyl benzoate are used as solvents or plasticizers, the target compound’s complexity suggests niche applications, such as:
- Pharmaceutical intermediates : Sulfonyl groups are prevalent in kinase inhibitors or anti-inflammatory agents.
- Ligands in catalysis : Steric bulk from the isopropyl group may enhance enantioselectivity in asymmetric synthesis.
Biological Activity
Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is a compound of interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isopropyl group and a methylsulfonyl moiety attached to a benzoate structure. This configuration may enhance its solubility and reactivity compared to other similar compounds, influencing its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its potential to inhibit various microbial pathogens, including bacteria and fungi. For instance, studies have shown that compounds with similar structures can modulate microbial activity, enhancing or inhibiting growth depending on their concentration and the specific microorganisms involved .
Anti-inflammatory Effects
The compound is also being explored for anti-inflammatory properties . The presence of the methylsulfonyl group may contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features of this compound enhance its binding affinity to these targets, which may lead to the modulation of biochemical pathways associated with inflammation and microbial resistance.
Case Studies and Experimental Data
- Antimicrobial Activity : In vitro studies have demonstrated that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness appears to be concentration-dependent, with higher concentrations leading to more significant inhibition .
- Anti-inflammatory Studies : Experimental models have shown that this compound can reduce markers of inflammation in cell cultures treated with pro-inflammatory cytokines. The observed effects suggest a potential role in the development of anti-inflammatory drugs .
- Structure-Activity Relationship (SAR) : Research into related compounds has provided insights into how modifications in the chemical structure can influence biological activity. For example, variations in substituents on the benzoate ring have been correlated with changes in antimicrobial efficacy and anti-inflammatory potency .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | CAS Number | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Not available | Moderate | Moderate |
| Methyl 4-fluoro-3-(methylsulfonyl)benzoate | 176107-23-6 | High | Low |
| Isopropyl 3-amino-4-methylbenzoate | 21447-47-2 | Low | High |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-isopropyl-3-(methylsulfonyl)benzoate, and how are intermediates characterized?
A practical synthetic approach involves sequential sulfonylation and esterification. For instance:
- Step 1 : Introduce the methylsulfonyl group at the 3-position of a benzoic acid derivative via sulfonation using methanesulfonyl chloride under basic conditions (e.g., pyridine).
- Step 2 : Esterify the carboxylic acid group with methanol, catalyzed by H₂SO₄ or a coupling agent like DCC.
- Intermediate characterization : Monitor reaction progress using TLC and confirm intermediates via H/C NMR (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm) and LC-MS for molecular ion verification .
Q. How is the purity of this compound assessed using chromatographic and spectroscopic methods?
- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS to quantify impurities.
- NMR spectroscopy : Analyze peak splitting in H NMR to detect diastereomers or unreacted starting materials.
- Elemental analysis : Confirm stoichiometry (C, H, S) to validate purity. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing methylsulfonyl moiety activates the aromatic ring for electrophilic substitution but may hinder nucleophilic attacks. Methodological insights:
- Suzuki-Miyaura coupling : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to couple with aryl boronic acids at the 4-isopropyl position.
- DFT calculations : Model electronic effects of the sulfonyl group on reaction transition states. Compare Hammett σ values to predict regioselectivity .
Q. What computational methods are used to predict the bioactivity of this compound against enzyme targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfotransferases or cytochrome P450 enzymes.
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with inhibitory activity data from enzymatic assays .
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Multi-technique validation : Combine H NMR, C NMR, and IR (e.g., sulfonyl S=O stretch at ~1350–1300 cm⁻¹) to confirm functional groups.
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement (R-factor < 0.05). Single-crystal diffraction data collection at 100 K ensures accuracy .
Q. What strategies are employed to analyze the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and monitor degradation via HPLC.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life. Identify degradation products (e.g., hydrolysis to benzoic acid derivatives) via LC-MS/MS .
Methodological Notes
- Structural analysis : SHELX programs (SHELXD for phase solution, SHELXL for refinement) are critical for resolving crystallographic ambiguities .
- Bioactivity assays : Prioritize enzyme inhibition studies (IC₅₀ determination) over broad-spectrum antimicrobial screens to align with the compound’s sulfonyl pharmacophore .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
